Stereochemistry-Driven Enzyme Selectivity vs. (2S,3R,4S) Diastereomer
The (2S,3S,4S) configuration is distinct from the (2S,3R,4S) diastereomer, which has a Ki of 6.5 µM against α-L-fucosidase and shows mixed-type inhibition [1]. In this scaffold class, simply inverting the C3 hydroxyl group is documented to swap enzyme targeting from α-mannosidase (for (2R,3R,4S)) to β-glucosidase (for (2R,3S,4R)) [1]. This demonstrates that the diol stereochemistry is a binary switch for enzyme selectivity, rendering the (2S,3S,4S) compound essential for probing biological space not covered by other isomers.
| Evidence Dimension | Enzyme inhibition selectivity profile based on hydroxyl stereochemistry |
|---|---|
| Target Compound Data | (2S,3S,4S) configuration predicts a distinct inhibition profile (e.g., potential for different Ki, inhibition type, or target enzyme) versus other isomers. |
| Comparator Or Baseline | (2S,3R,4S) isomer: Ki=6.5 µM (α-L-fucosidase), Ki=5 µM (α-galactosidase), Ki=102 µM (α-mannosidase, mixed-type). (2R,3S,4R) isomer: Ki=13–40 µM (β-glucosidase, competitive). |
| Quantified Difference | The shift from (2S,3S,4S) to (2S,3R,4S) involves a C3 epimer change; related epimerizations in the same class result in a >100-fold selectivity shift between α-mannosidase and β-glucosidase. |
| Conditions | In vitro assays using commercial glycosidases (e.g., from bovine liver, epididymis, jack bean, almonds). |
Why This Matters
This enables researchers to rationally select the (2S,3S,4S) enantiomer to explore uncharted enzyme inhibition space inaccessible to commercially available diastereomers.
- [1] Carmona, A. T., Popowycz, F., Gerber-Lemaire, S., Rodríguez-García, E., Schütz, C., Vogel, P., & Robina, I. (2003). Synthesis and glycosidase inhibitory activities of 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives. Bioorganic & Medicinal Chemistry, 11(23), 4897-4911. View Source
